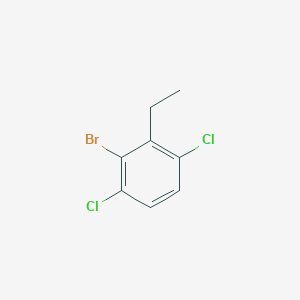
2-Bromo-1,4-dichloro-3-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,4-dichloro-3-ethylbenzene is an organic compound with the molecular formula C8H7BrCl2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,4-dichloro-3-ethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,4-dichloro-3-ethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes. These processes often start with the chlorination of ethylbenzene to introduce chlorine atoms at specific positions, followed by bromination to achieve the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,4-dichloro-3-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the ethyl group to an ethyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution: Products include derivatives where bromine or chlorine is replaced by other functional groups such as hydroxyl, amino, or alkoxy groups.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include dehalogenated compounds or alcohols.
Scientific Research Applications
2-Bromo-1,4-dichloro-3-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-dichloro-3-ethylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further transformations leading to the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,4-dichlorobenzene: Similar structure but lacks the ethyl group.
1-Bromo-2-ethylbenzene: Similar structure but lacks the chlorine atoms.
2-Bromo-1,4-dimethylbenzene: Similar structure but has methyl groups instead of chlorine atoms.
Uniqueness
2-Bromo-1,4-dichloro-3-ethylbenzene is unique due to the presence of both bromine and chlorine atoms along with an ethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7BrCl2 |
|---|---|
Molecular Weight |
253.95 g/mol |
IUPAC Name |
2-bromo-1,4-dichloro-3-ethylbenzene |
InChI |
InChI=1S/C8H7BrCl2/c1-2-5-6(10)3-4-7(11)8(5)9/h3-4H,2H2,1H3 |
InChI Key |
WKTIOFXBTQQHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13870555.png)
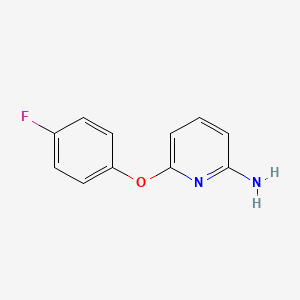
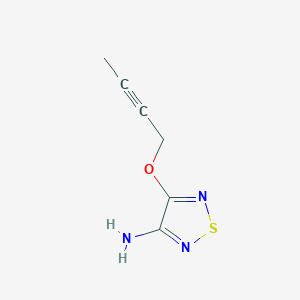
![2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13870589.png)
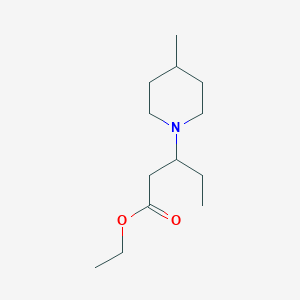
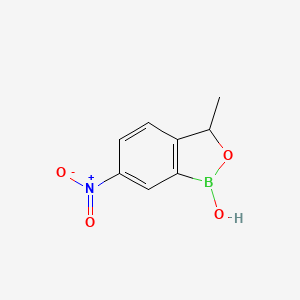
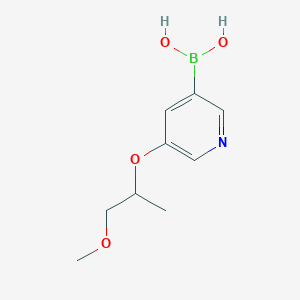
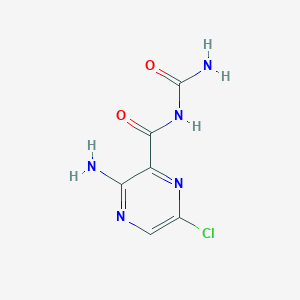
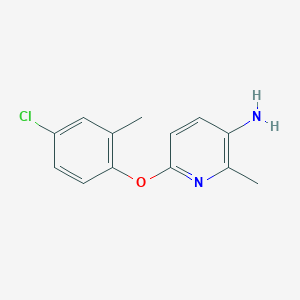
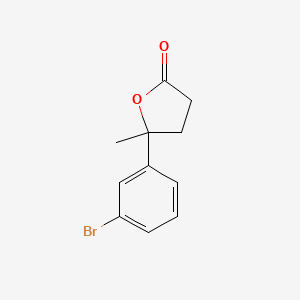
![1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13870633.png)

